N-(1-methylpiperidin-4-yl)-2H-triazolo[4,5-b]pyridine-5-carboxamide
Description
N-(1-methylpiperidin-4-yl)-2H-triazolo[4,5-b]pyridine-5-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a triazolopyridine core, which is known for its biological activity and versatility in chemical synthesis.
Properties
IUPAC Name |
N-(1-methylpiperidin-4-yl)-2H-triazolo[4,5-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O/c1-18-6-4-8(5-7-18)13-12(19)10-3-2-9-11(14-10)16-17-15-9/h2-3,8H,4-7H2,1H3,(H,13,19)(H,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKLBWLYTVBONT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=NC3=NNN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methylpiperidin-4-yl)-2H-triazolo[4,5-b]pyridine-5-carboxamide typically involves the following steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized by reacting 3,4-diaminopyridine with an appropriate aldehyde under basic conditions. This reaction forms the triazole ring through a cyclization process.
Introduction of the Piperidine Moiety: The piperidine moiety is introduced by alkylation of the triazolopyridine intermediate with 1-methylpiperidine. This step is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-methylpiperidin-4-yl)-2H-triazolo[4,5-b]pyridine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(1-methylpiperidin-4-yl)-2H-triazolo[4,5-b]pyridine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: It is studied for its pharmacokinetic properties and potential use in drug development.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1-methylpiperidin-4-yl)-2H-triazolo[4,5-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
N-methylpyrrolo[2,3-b]pyridine-5-carboxamide: This compound shares a similar core structure but differs in the substituent groups attached to the pyridine ring.
N-methyl-4-piperidinol: Another piperidine derivative with different functional groups, leading to distinct chemical and biological properties.
Uniqueness
N-(1-methylpiperidin-4-yl)-2H-triazolo[4,5-b]pyridine-5-carboxamide is unique due to its specific combination of a triazolopyridine core and a piperidine moiety. This structure imparts unique chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
